2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound features a hexahydroquinolin core with a cyano group at position 3, a furan-2-yl substituent at position 4, and a thioacetamide linkage at position 2 connected to an N-(2-ethyl-6-methylphenyl) group. The furan ring may facilitate π-π interactions in biological targets, while the 2-ethyl-6-methylphenyl group likely contributes to lipophilicity, influencing membrane permeability. Its molecular weight is 481.57 g/mol (calculated from the molecular formula C₂₈H₂₃N₃O₃S) .
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-3-16-8-4-7-15(2)24(16)28-21(30)14-32-25-17(13-26)22(20-11-6-12-31-20)23-18(27-25)9-5-10-19(23)29/h4,6-8,11-12,22,27H,3,5,9-10,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANPNININSWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that has gained attention for its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.
Biological Activities
The biological activities of this compound have been investigated in several studies. Key findings include:
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cytotoxicity : Studies have shown that compounds with similar structures can induce cytotoxic effects on various cancer cell lines including H460 and A549. The IC50 values for these compounds ranged from moderate (around 200 µg/mL) to potent (below 100 µg/mL) depending on the specific derivative and cell line tested .
Compound Cell Line IC50 (µg/mL) 7f HCT116 193.93 7a A549 208.58 7b HT29 238.14
The compound's mechanism likely involves the modulation of cellular pathways that lead to apoptosis (programmed cell death). It has been suggested that the presence of the furan and quinoline moieties may enhance its ability to interact with specific targets such as enzymes or receptors involved in cancer proliferation .
Case Studies
Several studies have documented the effects of similar compounds:
- Study on Quinoline Derivatives : A study demonstrated that derivatives with a quinoline structure exhibited significant anticancer activity against breast and colorectal cancer cells. The presence of substituents like cyano or furan enhanced their efficacy .
- Inhibition Studies : Compounds similar to the target compound have shown potential in inhibiting cell cycle progression in cancer cells. This suggests that they might induce cell cycle arrest at various phases, particularly G0/G1 and S phases .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Thioacetamide Derivatives
Key Comparative Insights
Core Heterocycles: The hexahydroquinolin core in the target compound differs from quinazolinones (), dihydropyridines (), and triazoles (). Partial saturation in hexahydroquinolin may reduce metabolic degradation compared to aromatic systems like quinoxaline () .
Substituent Effects :
- The 2-ethyl-6-methylphenyl group in the target compound enhances steric bulk and lipophilicity compared to diphenyl () or methoxyphenyl () groups. This could improve blood-brain barrier penetration or target binding .
- Furan-2-yl vs. sulfamoylphenyl (): Furan provides electron-rich aromaticity, while sulfamoyl groups introduce polarity and hydrogen-bonding capacity, affecting solubility and target selectivity .
Thioacetamide Linkage :
- The thioether (-S-) bridge is common across analogs (e.g., ). Its role in enhancing stability or enabling disulfide bond interactions in biological systems is well-documented .
Pharmacological Potential: Anti-exudative thioacetamides () show dose-dependent activity (10 mg/kg), comparable to diclofenac sodium (8 mg/kg). Quinazolinone derivatives () with sulfamoyl groups imply antimicrobial or anti-inflammatory applications, but the target compound’s furan and alkylphenyl groups may redirect activity toward different targets (e.g., kinases or GPCRs) .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The synthesis involves multi-step strategies, including cyclocondensation of substituted thiols with α,β-unsaturated carbonyl intermediates. Key steps include:
- Thiol incorporation : Reacting a 3-cyano-4-(furan-2-yl)-5-oxohexahydroquinoline core with a thioacetamide derivative under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .
- Acetamide coupling : Using EDC/HOBt or DCC-mediated coupling to attach the N-(2-ethyl-6-methylphenyl)acetamide group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts .
Q. How should spectroscopic techniques (NMR, MS, IR) be applied for structural validation?
- ¹H/¹³C NMR : Focus on resolving the furan protons (δ 6.3–7.4 ppm) and the hexahydroquinoline backbone (δ 1.5–3.0 ppm for cyclohexene protons). The acetamide NH signal (δ 8.5–9.5 ppm) confirms successful coupling .
- HRMS : Verify molecular ion ([M+H]⁺) with mass accuracy <5 ppm. For example, a calculated mass of 452.18 g/mol requires experimental confirmation .
- IR : Key peaks include C≡N stretch (~2200 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .
Q. What computational methods are suitable for predicting electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution .
- QSPR models : Correlate logP values with solubility using descriptors like polar surface area and molar refractivity .
Advanced Research Questions
Q. How can low yields in multi-step synthesis be systematically addressed?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize the cyclocondensation step by varying DMF/THF ratios and reaction times .
- Catalyst screening : Test Pd(OAc)₂ or CuI for mediating challenging C–S bond formations .
- In-line analytics : Implement HPLC-MS to monitor intermediate stability and adjust conditions in real time .
Q. How to resolve contradictions between spectral data and predicted structures?
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., furan orientation) by growing single crystals in ethyl acetate/hexane .
- DFT-NMR comparison : Calculate chemical shifts (GIAO method) and compare with experimental data to validate stereochemistry .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly in the hexahydroquinoline ring .
Q. What in vitro assay designs are appropriate for evaluating bioactivity?
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Cytotoxicity screening : Employ MTT assays on HEK293 or HepG2 cells, ensuring IC₅₀ values are normalized to cell viability controls .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Q. How to mitigate solubility challenges in biological testing?
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug derivatization : Introduce phosphate or ester groups at the acetamide nitrogen for improved pharmacokinetics .
Safety and Handling
Q. What safety protocols are critical during synthesis?
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy of cyano and thio groups .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., furan derivatives) .
- Storage : Keep the compound desiccated at –20°C to prevent hydrolysis of the thioether bond .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
